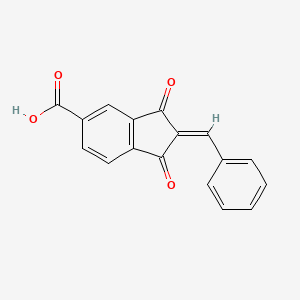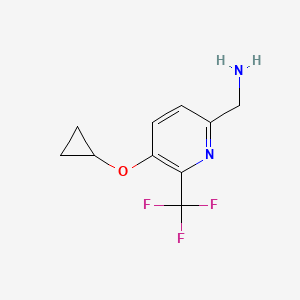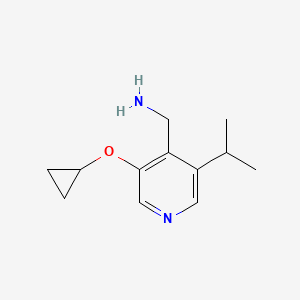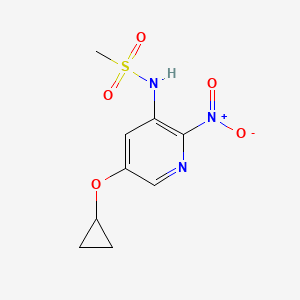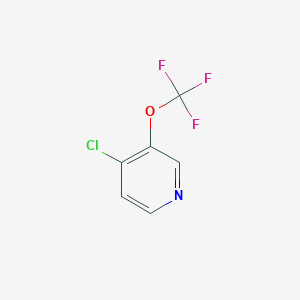![molecular formula C21H19N B14805980 3-(tert-Butyl)dibenzo[f,h]quinoline](/img/structure/B14805980.png)
3-(tert-Butyl)dibenzo[f,h]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butyl)dibenzo[f,h]quinoline is a heterocyclic aromatic compound that belongs to the family of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and materials science. The tert-butyl group attached to the quinoline core enhances the compound’s stability and modifies its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)dibenzo[f,h]quinoline can be achieved through various methods. One common approach involves the cyclization of 2-alkenylanilines with di-tert-butyl dicarbonate, catalyzed by DMAP (4-dimethylaminopyridine) under mild conditions . Another method includes the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the quinoline core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)dibenzo[f,h]quinoline undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: tert-Butyl nitrite, ambient temperature, and mild conditions.
Reduction: Hydrogen gas, Pd/C catalyst, ethanol as solvent.
Substitution: Various electrophiles, such as halogens and nitro groups, under appropriate conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline compounds with halogen or nitro groups.
Scientific Research Applications
3-(tert-Butyl)dibenzo[f,h]quinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)dibenzo[f,h]quinoline involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cellular metabolism, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[f,h]quinoxaline: Another quinoline derivative with similar structural features but different substituents.
Dibenzo[f,h]furazano[3,4-b]quinoxaline: A related compound with a furazano group, exhibiting distinct electrochemical and photophysical properties.
Uniqueness
3-(tert-Butyl)dibenzo[f,h]quinoline is unique due to the presence of the tert-butyl group, which enhances its stability and modifies its chemical reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C21H19N |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
3-tert-butylphenanthro[9,10-b]pyridine |
InChI |
InChI=1S/C21H19N/c1-21(2,3)14-12-19-17-10-5-4-8-15(17)16-9-6-7-11-18(16)20(19)22-13-14/h4-13H,1-3H3 |
InChI Key |
UBLPGYSBRHCAQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C3=CC=CC=C3C4=CC=CC=C42)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


 sulfide](/img/structure/B14805899.png)
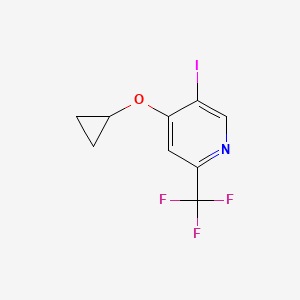
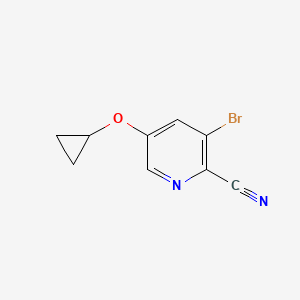
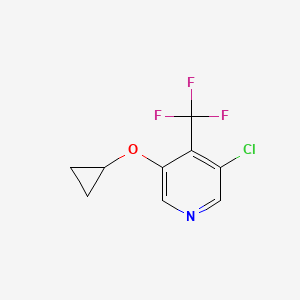
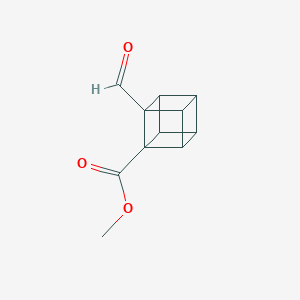
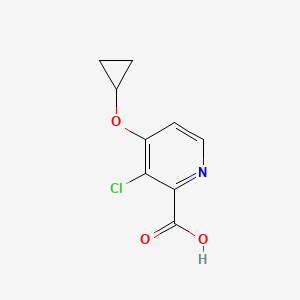
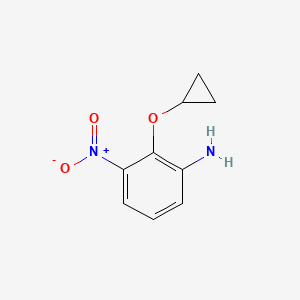
![4-(2,4-dichlorophenoxy)-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}butanamide](/img/structure/B14805951.png)
